2-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(4-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a approach, where an azide and an alkyne react in the presence of a copper catalyst.
Introduction of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Hydroxymethylation: The hydroxymethyl group is introduced via a formaldehyde reaction under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has numerous applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmaceuticals: It is explored as a potential drug candidate for treating various diseases, including bacterial and fungal infections.
Materials Science: The compound is used in the development of new materials with unique properties, such as enhanced conductivity and stability.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-2H-1,2,3-triazole-4-carboxamide: Lacks the hydroxymethyl group.
2-(4-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-2H-1,2,3-triazole-4-carboxamide: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
The presence of the hydroxymethyl group in 2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide enhances its solubility and reactivity, making it more versatile for various applications compared to its analogs.
Properties
Molecular Formula |
C17H14ClFN4O2 |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H14ClFN4O2/c18-12-3-7-14(8-4-12)23-21-15(10-24)16(22-23)17(25)20-9-11-1-5-13(19)6-2-11/h1-8,24H,9-10H2,(H,20,25) |
InChI Key |
SLHUFVMFVBTUJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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